Nan 190

Behavioral Pharmacology Anxiety Models 5-HT1A Antagonism

Dissecting serotonergic-adrenergic crosstalk often requires multiple compounds; NAN-190 consolidates this into a single tool via unique dual pharmacology-high-affinity 5-HT1A binding (Ki 0.6-6.8 nM) with near-equipotent α1-AR antagonism (pA2 9.02-9.99). • Partial 5-HT1A agonist activity (IA 0.1-0.3) enables autoreceptor desensitization studies unattainable with silent antagonists like WAY-100635. • Dose-dependent functional switching from 5-HT1A-mediated effects at low doses to α1-AR-driven outcomes above 2.5 mg/kg. • Enables within-compound dissection of anxiety, circadian rhythm, and blood pressure mechanisms. ≥98% purity; room-temperature stable for global shipping.

Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
CAS No. 102392-05-2
Cat. No. B168524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNan 190
CAS102392-05-2
Synonyms1-(2-methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
NAN 190
NAN-190
Molecular FormulaC23H27N3O3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3
InChIKeySJDOMIRMMUGQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAN-190 Procurement Guide


NAN-190 (CAS 102392-05-2) is a phenylpiperazine derivative that functions as a mixed antagonist and partial agonist at the serotonin 5-HT1A receptor [1]. Its pharmacological profile is distinguished by high-affinity 5-HT1A binding (Ki = 0.6–6.8 nM, depending on assay conditions) coupled with nearly equipotent α1-adrenergic receptor antagonism (pA2 values ranging 9.02–9.99 across vascular preparations) [2]. Unlike silent antagonists such as WAY-100635, NAN-190 exhibits measurable intrinsic activity (intrinsic activity = 0.1–0.3) and shows a dose-dependent shift from 5-HT1A-mediated effects to α1-adrenoceptor-driven outcomes, making it a valuable tool for dissecting the intersection of serotonergic and adrenergic signaling [3].

Workflow 5-HT1A & α1-AR dual pharmacology dissection
Selection Mixed antagonist / partial agonist profile with intrinsic activity
Use Context Serotonergic–adrenergic signaling intersection research

NAN-190 Procurement Risks


NAN-190 cannot be substituted with other 5-HT1A ligands due to its unique dual pharmacology and dose-dependent functional switching. Silent antagonists like WAY-100635 (Ki = 0.39 nM; no intrinsic activity) produce fundamentally different behavioral outcomes in anxiety models compared to NAN-190, which at low doses acts as a 5-HT1A antagonist but at higher doses (>2.5 mg/kg) manifests pronounced α1-adrenoceptor antagonist effects resembling prazosin [1]. Similarly, partial agonists such as buspirone (Ki = ~8 nM) fail to replicate NAN-190's α1-adrenergic-mediated hypotension and show distinct susceptibility to blockade by selective 5-HT1A antagonists in microdialysis studies [2]. Even close structural analogs like SDZ 216-525 and BMY 7378 differ meaningfully in their agonist-antagonist balance: BMY 7378 exhibits approximately 2-fold greater potency (ED50 15.3 μg/kg vs 34.2 μg/kg) in suppressing dorsal raphe neuronal activity, while SDZ 216-525 is 20–30 times less potent than NAN-190 in decreasing hippocampal 5-HT release [3].

vs. WAY-100635 (Silent Antagonist)

Lacks α1-adrenergic component; behavioral profiles may diverge in anxiety-related models.

vs. Buspirone (Partial Agonist)

5-HT release reduction by NAN-190 is insensitive to 5-HT1A blockade; mechanism may shift.

vs. BMY 7378 (Structural Analog)

Approximately 2-fold potency difference in dorsal raphe inhibition; functional agonist/antagonist balance may not transfer.

NAN-190 Comparative Data


Plus-Maze Anxiety vs. WAY-100635

In the murine elevated plus-maze test, NAN-190 and the silent 5-HT1A antagonist WAY-100635 produce qualitatively distinct behavioral profiles that preclude interchangeability. WAY-100635 (0.03–9.0 mg/kg) produced an anxiolytic-like effect with a bell-shaped dose-response relationship [1]. In contrast, NAN-190 exhibited a dose-dependent bifurcation: lower doses (0.1–0.5 mg/kg) produced a significant anxiolytic-like effect, whereas higher doses (2.5–10.0 mg/kg) decreased locomotor activity and open-arm exploration—a profile indistinguishable from the α1-adrenoceptor antagonist prazosin (2.5 mg/kg) [1]. This functional shift is attributed to NAN-190's nearly equivalent affinity for α1-adrenergic receptors (Ki = 0.8 nM) compared to 5-HT1A receptors (Ki = 0.6 nM) [2].

Plus-Maze Behavioral Profile
Head-to-head
NAN-190 low dose (0.1–0.5 mg/kg) anxiolytic-like; high dose (2.5–10 mg/kg) mirrors prazosin motor suppression.
Dual-receptor profile evident; high-dose effects reflect α1-AR antagonism.
Vehicle-controlled elevated plus-maze in mice.
Behavioral Pharmacology Anxiety Models 5-HT1A Antagonism

Dorsal Raphe Neuron Potency vs. BMY 7378

NAN-190 and BMY 7378 are both phenylpiperazine derivatives described as 5-HT1A antagonists, yet they exhibit distinct potency and intrinsic activity profiles in suppressing dorsal raphe neuronal firing. In anesthetized rats in vitro, BMY 7378 suppressed firing at a threshold concentration of 1 nM, while NAN-190 required 3 nM to initiate inhibition [1]. In behaving cats, systemic administration revealed BMY 7378 to be approximately twice as potent as NAN-190 in inhibiting dorsal raphe unit activity (ED50 = 15.3 μg/kg vs. 34.2 μg/kg, i.v.) [2]. Both compounds displayed partial agonist properties with calculated intrinsic activities of 0.1–0.3 relative to the full agonist 8-OH-DPAT [1]. However, in drug discrimination paradigms, NAN-190 behaved as an effective antagonist without agonist-like effects, whereas BMY 7378 exhibited partial agonist characteristics, demonstrating that functional outcomes depend critically on the experimental endpoint [3].

Dorsal Raphe Potency
Head-to-head
ED50 34.2 μg/kg (NAN-190) vs. 15.3 μg/kg (BMY 7378); ~2-fold difference.
Potency context differs; functional readout endpoint-dependent.
In vivo cat electrophysiology; IA 0.1–0.3 for both.
Electrophysiology Autoreceptor Function Partial Agonism

5-HT Release Sensitivity vs. Buspirone

Both NAN-190 and buspirone decrease extracellular 5-HT in hippocampal microdialysis, yet their underlying mechanisms differ fundamentally, as revealed by antagonist sensitivity. NAN-190 (0.1 mg/kg s.c.) and buspirone (1.0 mg/kg s.c.) significantly decreased 5-HT levels [1]. However, pretreatment with the selective 5-HT1A antagonist WAY-100135 (10.0 mg/kg s.c.) attenuated buspirone's effect but had no significant impact on NAN-190-induced 5-HT decrease [1]. This differential sensitivity demonstrates that buspirone acts primarily via somatodendritic 5-HT1A receptor agonism, whereas NAN-190's effects involve a mechanism other than—or in addition to—5-HT1A agonism, likely reflecting its potent α1-adrenergic antagonism (pA2 = 9.47–9.99) [2].

5-HT Release Mechanism
Head-to-head
NAN-190-induced 5-HT decrease not blocked by WAY-100135, unlike buspirone.
5-HT1A-independent mechanism likely involved; α1-AR antagonism may contribute.
In vivo microdialysis, rat hippocampus.
Microdialysis Neurochemistry 5-HT Autoreceptor Function

Hippocampal 5-HT Release vs. SDZ 216-525

Despite sharing the classification as 5-HT1A receptor ligands with mixed agonist/antagonist profiles, NAN-190 and SDZ 216-525 exhibit a marked potency difference in decreasing hippocampal 5-HT release in vivo. SDZ 216-525 produced a dose-related decrease in 5-HT output with an estimated ED50 of at least 0.3 mg/kg s.c. [1]. This ED50 value is reported to be 20–30 times greater than ED50 values previously obtained for NAN-190 under comparable conditions [1]. Notably, SDZ 216-525 is reported to have slightly higher affinity for the 5-HT1A site than NAN-190, indicating that binding affinity alone does not predict in vivo functional potency and that other factors—such as α1-adrenergic antagonism (for NAN-190) or differential intrinsic efficacy—govern the net pharmacological outcome [1].

Hippocampal 5-HT Potency
Cross-study
NAN-190 is 20–30× more potent than SDZ 216-525 (ED50 ≥0.3 mg/kg).
Potency mismatch; dose scaling may not translate mechanism.
Anesthetized rat microdialysis; cross-study comparison.
Microdialysis Pharmacokinetics 5-HT1A Autoreceptors

Hypothermia & Hyperglycemia vs. 8-OH-DPAT

Although NAN-190 is widely employed as a 5-HT1A antagonist, it fails to block certain prototypical 5-HT1A-mediated responses, instead exhibiting agonist-like activity in specific physiological endpoints. In mice, the 5-HT1A full agonist 8-OH-DPAT (0.25 mg/kg) induces hypothermia and hyperglycemia. NAN-190 (0.3–3 mg/kg) did not antagonize either response; rather, NAN-190 alone caused hypothermia and hyperglycemia, with effects additive to those of 8-OH-DPAT [1]. Similarly, in rats, NAN-190 was unable to block 8-OH-DPAT-induced corticosterone secretion [2]. These findings demonstrate that NAN-190 exhibits agonist-like properties in neuroendocrine and thermoregulatory assays, contrasting with silent antagonists such as WAY-100635, which reliably block these responses [3].

Thermoregulatory Response
Head-to-head
NAN-190 fails to block 8-OH-DPAT-induced hypothermia/hyperglycemia; additive agonist-like effect.
May exhibit agonist-like responses; for pure 5-HT1A blockade, silent antagonists are preferable.
Mouse rectal temperature and blood glucose assays.
Thermoregulation Metabolism 5-HT1A Agonism

Adenylyl Cyclase Competitive Antagonism

In contrast to its agonist-like properties in certain physiological assays, NAN-190 behaves as a potent competitive antagonist in the 5-HT1A-coupled adenylyl cyclase system. In rat hippocampal membranes, NAN-190 (10^-10 to 10^-5 M) alone had no effect on forskolin-stimulated adenylyl cyclase activity [1]. However, NAN-190 shifted the concentration-response curve of the 5-HT1A agonist 5-carboxamidotryptamine (5-CT) to the right in a concentration-dependent manner, consistent with competitive antagonism [1]. Schild analysis yielded a KB value of 1.9 nM for NAN-190, confirming high-potency competitive antagonism at this effector pathway [1]. This functional KB aligns with its binding affinity (Ki = 2 nM) in the same tissue [2], demonstrating that NAN-190 acts as a pure antagonist in the cAMP assay while exhibiting partial agonist properties in electrophysiological and neuroendocrine endpoints.

Adenylyl Cyclase Antagonism
Class-level
KB = 1.9 nM; competitive antagonist at 5-HT1A-coupled cAMP.
Acts as competitive antagonist in cAMP assay; α1 effects may emerge above 10-7 M.
Schild analysis; rat hippocampal membranes.
Signal Transduction cAMP Competitive Antagonism

NAN-190 Research Applications


5-HT1A vs. α1 in Anxiety & Locomotion

NAN-190's dose-dependent behavioral profile in the elevated plus-maze—anxiolytic at low doses (0.1–0.5 mg/kg) and motor-suppressive at high doses (2.5–10.0 mg/kg), mirroring the α1-antagonist prazosin—makes it uniquely suited for studies requiring within-compound dissection of serotonergic versus adrenergic contributions to anxiety and locomotion [1]. Silent antagonists like WAY-100635 lack the α1-adrenergic component and thus cannot model this dual pharmacology. [1]

5-HT1A Autoreceptor Partial Agonism & Desensitization

NAN-190's partial agonist activity at somatodendritic 5-HT1A autoreceptors (intrinsic activity = 0.1–0.3), combined with its 2-fold lower potency relative to BMY 7378 in suppressing dorsal raphe firing (ED50 34.2 μg/kg vs. 15.3 μg/kg), positions it as a tool for examining autoreceptor partial agonism and desensitization phenomena [1][2]. Its differential sensitivity to WAY-100135 blockade in microdialysis studies further enables dissection of autoreceptor-dependent versus independent 5-HT release mechanisms [3]. [1][2][3]

Cardiovascular Effects & α1-Adrenergic Activity

NAN-190's potent α1-adrenoceptor antagonism (pA2 = 9.47–9.99 across vascular preparations) produces dose-dependent hypotension (1–300 μg/kg i.v.) without altering heart rate, an effect not observed with selective 5-HT1A antagonists [1]. This property makes NAN-190 valuable for studying the intersection of serotonergic and adrenergic regulation of blood pressure, particularly in models where vascular α1A-, α1B-, and α1D-adrenoceptor subtypes may be differentially involved [1]. [1]

Circadian Rhythm via 5-HT1A & Adrenergic

NAN-190 (5 mg/kg i.p.) potentiates circadian responses to light and accelerates re-entrainment to advanced photoperiods in hamsters [1]. Given that both 5-HT1A and α1-adrenergic receptors modulate circadian phase shifts, NAN-190's dual pharmacology provides a means to investigate the relative contributions of each receptor system to circadian plasticity—an advantage over single-target compounds [1]. [1]

Application
Selection Property
Validation Focus
Serotonergic vs. Adrenergic Behavioral Pharmacology
Dose-dependent dual-receptor profile (5-HT1A partial agonism/antagonism + α1-AR blockade)
Plus-maze behavioral endpoints; α1-antagonist comparator verification
5-HT1A Autoreceptor Partial Agonism & Desensitization Studies
Partial agonist activity at somatodendritic autoreceptors (IA 0.1–0.3); differential potency vs. BMY 7378
Dorsal raphe electrophysiology; 5-HT release microdialysis with selective antagonist challenge
Cardiovascular Serotonergic–Adrenergic Interaction Research
Potent α1-AR antagonism (pA2 9.47–9.99) with dose-dependent hypotension
Blood pressure monitoring; α1-subtype selectivity review
Circadian Rhythm Modulation via Serotonergic & Adrenergic Pathways
Dual-receptor pharmacology potentiates circadian phase shifts
Light-induced phase-shift assays; re-entrainment rate endpoints

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